5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide
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Overview
Description
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its biological and chemical importance. The presence of a bromomethyl group and a methyl group on the imidazole ring enhances its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of 1-methylimidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of safer and more environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the imidazole ring. The compound’s interactions with molecular targets and pathways depend on the specific functional groups introduced during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-1H-imidazole hydrobromide
- 4-(Bromomethyl)-1H-imidazole hydrobromide
- 2-(Bromomethyl)-1H-imidazole hydrobromide
Uniqueness
5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide is unique due to the presence of both a bromomethyl and a methyl group on the imidazole ring. This dual substitution pattern enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The compound’s versatility in synthetic applications makes it a valuable tool in the development of new chemical entities and materials.
Properties
IUPAC Name |
5-(bromomethyl)-1-methylimidazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-4-7-3-5(8)2-6;/h3-4H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHNUZXGKLOGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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